N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, commonly known as BFA-12, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFA-12 is a synthetic compound that belongs to the thiazole family and is known to exhibit potent cytotoxic activity against cancer cells. In
Scientific Research Applications
Structure-Activity Relationships
The study of structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the investigation of various heterocycles to improve metabolic stability, showing the importance of such compounds in medicinal chemistry. This research emphasizes the compound's potential efficacy in vitro and in vivo, underscoring its relevance in drug discovery (Stec et al., 2011).
Kinase Inhibitory and Anticancer Activities
N-benzyl substituted acetamide derivatives, including thiazolyl derivatives, have been synthesized and evaluated for Src kinase inhibitory activities and anticancer activities. These studies indicate the compound's significant role in targeting kinase pathways and its potential in cancer therapy, demonstrating the broad applicability of such molecules in designing cancer therapeutics (Fallah-Tafti et al., 2011).
Anticonvulsant Agents
Research on benzothiazole derivatives as potential anticonvulsant agents reveals the synthesis and evaluation of new compounds for their efficacy in electroshock and pentylenetetrazole-induced seizure models. Such studies are critical for developing safer and more effective anticonvulsant drugs, furthering our understanding of benzothiazole derivatives in neurological applications (Liu et al., 2016).
Antimicrobial Activity
The synthesis and in-silico appraisal of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity highlight the compound's potential as a new class of antimicrobial agents. These studies underscore the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives, providing insights into the development of novel antimicrobial drugs (Anuse et al., 2019).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S2/c20-13-3-1-12(2-4-13)9-26-19-22-15(10-27-19)8-18(23)21-14-5-6-16-17(7-14)25-11-24-16/h1-7,10H,8-9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYKKQIONWBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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